Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as pitavastatin sodium, is a member of the statin class of medications. Statins are primarily used to lower lipid levels in the blood, thereby reducing the risk of cardiovascular diseases such as myocardial infarction and stroke. The compound is notable for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol synthesis, making it an effective treatment for hyperlipidemia .
Pitavastatin sodium was first developed by Kowa Company, Ltd., and has been extensively studied for its pharmacological properties and therapeutic applications. It is listed under various chemical databases, including PubChem and the EPA DSSTox database, which provide comprehensive details about its structure and properties .
Pitavastatin sodium falls under the category of lipid-lowering agents. It is classified as a synthetic organic compound with a complex molecular structure that includes a quinoline moiety, which is responsible for its biological activity. The compound's IUPAC name reflects its intricate structure, indicating its specific functional groups and stereochemistry .
The synthesis of sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate involves several key steps. One common method begins with the preparation of key intermediates using tetrahydrofuran as a solvent. Hydrochloric acid is often used to facilitate reactions during the synthesis process. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity .
The synthetic route may include multiple reaction stages such as condensation reactions to form the quinoline structure, followed by hydroxylation steps to introduce the dihydroxy groups. Additional steps may involve esterification processes to form the final sodium salt form of the compound, which enhances its solubility in aqueous environments .
The molecular formula of sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is C25H23FNNaO4. Its molecular weight is approximately 443.4 g/mol. The compound features a quinoline ring system substituted with a cyclopropyl group and a fluorophenyl group, contributing to its unique pharmacological properties .
Pitavastatin sodium undergoes various chemical reactions typical of statins, including hydrolysis and esterification. These reactions are essential for modifying its pharmacokinetic properties and enhancing its bioavailability. The compound can also participate in redox reactions due to the presence of hydroxyl groups in its structure .
The stability of pitavastatin sodium in different pH environments is crucial for its application in pharmaceutical formulations. Basic additives such as magnesium or calcium compounds are often used during industrial production to stabilize the compound in solution .
Pitavastatin sodium appears as a white to off-white powder that is soluble in water due to its ionic nature when in salt form. Its melting point and other physical characteristics are essential for formulation into tablets or injectable solutions.
The compound has a pKa value indicative of its acidic nature due to the carboxylic acid group present in its structure. It exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions .
Pitavastatin sodium is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. Its efficacy in lowering lipid levels makes it a critical component of treatment regimens for patients at risk for heart disease. Additionally, ongoing research explores potential applications beyond lipid management, including anti-inflammatory effects and impacts on metabolic syndrome .
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0